Pseudolarifuroic acid
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Overview
Description
Pseudolarifuroic acid is a natural triterpenoid compound isolated from the root bark of Pseudolarix kaempferi, a species of coniferous tree. It is known for its complex molecular structure and significant biological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudolarifuroic acid can be synthesized through a series of chemical reactions involving the precursor compounds derived from Pseudolarix kaempferi. The synthetic route typically involves the extraction of the root bark, followed by purification processes to isolate the desired compound. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification techniques. The root bark of Pseudolarix kaempferi is processed using solvents and advanced chromatographic methods to obtain high-purity this compound. The process is optimized to ensure maximum yield and purity, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pseudolarifuroic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized by their unique chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Pseudolarifuroic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is studied for its potential effects on cellular processes and its role in various biological pathways.
Medicine: It has shown promise in the development of new therapeutic agents due to its biological activities.
Industry: It is used in the production of fine chemicals and as a reference standard in various analytical techniques .
Mechanism of Action
The mechanism of action of pseudolarifuroic acid involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of key enzymes and receptors .
Comparison with Similar Compounds
Pseudolarifuroic acid is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include other triterpenoids such as pseudoferic acids A, B, and C, which are also isolated from Pseudolarix kaempferi. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Conclusion
This compound is a fascinating compound with significant potential in various fields of scientific research. Its unique chemical structure and biological activities make it a valuable subject of study, with promising applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C30H42O4 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
5-[(2R)-2-[(5R,9R,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C30H42O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,16-18,21-22,24H,8-15H2,1-6H3,(H,32,33)/t18-,21-,22+,24+,28-,29-,30+/m1/s1 |
InChI Key |
QTLKLLVRFGYMRM-WCQWHSLGSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Canonical SMILES |
CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origin of Product |
United States |
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